molecular formula C8H7F2N3 B2947368 1-(difluoromethyl)-1H-indazol-5-amine CAS No. 1423032-23-8

1-(difluoromethyl)-1H-indazol-5-amine

Cat. No.: B2947368
CAS No.: 1423032-23-8
M. Wt: 183.162
InChI Key: QJXBGEXVNVGQTE-UHFFFAOYSA-N
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Description

Historical Context and Significance of Indazole Chemistry

The history of indazole chemistry dates back to the 19th century, with its structural elucidation marking a significant advancement in heterocyclic chemistry. nih.gov Indazoles are recognized as bioisosteres of indoles, another critical heterocyclic motif found in numerous natural products and pharmaceuticals. This structural similarity has spurred extensive research into indazole derivatives, revealing a broad spectrum of biological activities. nih.gov Consequently, the indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of various approved drugs and clinical candidates. nih.gov

Relevance of Difluoromethylation in Modern Organic Chemistry

The incorporation of a difluoromethyl (-CHF2) group into organic molecules is a key strategy in contemporary drug design. The -CHF2 group can act as a lipophilic hydrogen bond donor, mimicking the hydrogen bonding capabilities of hydroxyl (-OH) and thiol (-SH) groups while offering increased metabolic stability. researchgate.net This unique combination of properties can enhance a molecule's binding affinity to biological targets and improve its pharmacokinetic profile. The development of novel and efficient difluoromethylation methods remains an active area of research in organic synthesis. researchgate.net

Current Research Landscape Pertaining to Indazole Derivatives Incorporating Difluoromethyl Moieties

The convergence of indazole chemistry and difluoromethylation has led to a growing interest in difluoromethylated indazole derivatives. Research has focused on the development of methods for the N-difluoromethylation of the indazole ring, a reaction that can lead to two positional isomers: 1-(difluoromethyl)- and 2-(difluoromethyl)indazoles. researchgate.netnuph.edu.ua Studies have explored various difluoromethylating agents and reaction conditions to control the regioselectivity of this transformation. researchgate.netnuph.edu.ua The subsequent functionalization of these difluoromethylated indazoles to introduce other substituents, such as amino groups, is also an area of active investigation. researchgate.netnuph.edu.ua

Scope and Focus of Academic Inquiry into 1-(difluoromethyl)-1H-indazol-5-amine

While the broader fields of indazole chemistry and difluoromethylation are well-documented, specific academic inquiry solely focused on this compound is limited. The existence of this compound is confirmed through its commercial availability and assigned CAS number (1423032-23-8). americanelements.combldpharm.com Much of the understanding of its synthesis and properties is inferred from general methods developed for the N-difluoromethylation of substituted indazoles. researchgate.netnuph.edu.ua This article, therefore, aims to consolidate the available information and provide a comprehensive overview based on the established chemistry of related compounds.

Detailed Research Findings

Synthesis and Characterization

The reaction yields a mixture of the N1 and N2 isomers, which can then be separated by chromatographic techniques. researchgate.netnuph.edu.ua The structural confirmation of the synthesized compounds, including the precise location of the difluoromethyl group, is achieved through spectroscopic methods, primarily 1H and 19F NMR spectroscopy, along with elemental analysis. researchgate.netnuph.edu.ua The 1-(difluoromethyl) isomer is distinguished from the 2-(difluoromethyl) isomer through advanced NMR techniques like SELNOESY and 1H-13C HMBC experiments. researchgate.netnuph.edu.ua

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1423032-23-8 americanelements.combldpharm.com
Molecular Formula C8H7F2N3 americanelements.com
Molecular Weight 183.16 g/mol americanelements.com
Appearance Powder americanelements.com

This table is interactive. Click on the headers to sort.

Table 2: Key Chemical Identifiers

IdentifierValue
IUPAC Name This compound americanelements.com
SMILES C1=CC2=C(C=C1N)C=NN2C(F)F americanelements.com
InChIKey QJXBGEXVNVGQTE-UHFFFAOYSA-N americanelements.com

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(difluoromethyl)indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N3/c9-8(10)13-7-2-1-6(11)3-5(7)4-12-13/h1-4,8H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXBGEXVNVGQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=NN2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-23-8
Record name 1-(difluoromethyl)-1H-indazol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Chemical Reactivity and Transformation Mechanisms of 1 Difluoromethyl 1h Indazol 5 Amine and Its Analogs

Reactions of the Difluoromethyl Group within Indazole Frameworks

The difluoromethyl (CHF2) group attached to the indazole nitrogen imparts unique electronic properties and offers specific pathways for chemical transformations. Its reactivity is distinct from that of non-fluorinated methyl or more heavily fluorinated trifluoromethyl analogs.

Investigation of Difluoromethyl Anion Reactivity

The generation of an anion at the difluoromethyl carbon attached to the indazole nitrogen (N-CF2⁻) is a challenging transformation due to the acidity of the C-H bond itself. However, analogous difluorinated carbanions, such as the (phenylsulfonyl)difluoromethyl anion, are known to be potent "hard" nucleophiles. cas.cn If formed, an N-(difluoromethyl)indazolyl anion would be expected to readily participate in nucleophilic addition reactions.

Key potential reactions include:

Addition to Carbonyls: Reaction with aldehydes and ketones to form difluorinated alcohol adducts.

Alkylation: Displacement of halides or other leaving groups from alkylating agents.

The primary challenge remains the selective deprotonation of the N-CHF2 group without competing reactions at other sites on the indazole ring. The high electronegativity of the fluorine atoms makes the corresponding difluorinated carbanions highly reactive but difficult to generate and control. cas.cn

Mechanistic Insights into Difluorocarbene Generation and Insertion

A significant reaction pathway for difluoromethyl groups is the generation of difluorocarbene (:CF2), a highly reactive intermediate. nih.gov For an N-difluoromethyl indazole, this would likely proceed through an α-elimination mechanism.

The proposed mechanism involves two key steps:

Deprotonation: A strong base removes the acidic proton from the difluoromethyl group to form the corresponding N-(difluoromethyl) anion.

Fluoride (B91410) Elimination: The unstable anion rapidly eliminates a fluoride ion to generate the neutral difluorocarbene species and the indazolyl anion.

Difluorocarbene is a versatile one-carbon unit that can participate in various subsequent reactions, most notably cyclopropanation of alkenes and insertion into C-H or O-H bonds. researchgate.net However, the conditions required for its generation are often harsh. researchgate.net The reverse reaction, the trapping of difluorocarbene by an amide anion to form an N-difluoromethyl amide, is a known synthetic route, highlighting the mechanistic viability of this pathway. nih.gov

Cross-Coupling Reactions Involving Difluoromethylated Intermediates

N-difluoromethylated indazoles that are substituted with a leaving group, typically a halogen such as bromine or iodine, are versatile intermediates for forming new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. Studies on the functionalization of N-difluoromethylated bromo- and iodo-indazoles have shown they can be converted into corresponding amines, esters, and boric acids, which are common precursors or products of cross-coupling. nuph.edu.uanih.gov

These reactions are fundamental in medicinal chemistry for the late-stage functionalization of complex molecules, allowing for the introduction of diverse molecular fragments onto the difluoromethylated indazole scaffold.

Reactivity of the Indazole Heterocyclic Core

The reactivity of the indazole ring itself is influenced by the electronic nature of its substituents. In 1-(difluoromethyl)-1H-indazol-5-amine, the strongly electron-donating amine group and the electron-withdrawing N-difluoromethyl group exert opposing effects on the aromatic system.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (SEAr): The outcome of electrophilic substitution on the benzene (B151609) portion of the indazole ring is primarily dictated by the powerful activating and ortho, para-directing effect of the C5-amine group. The N1-difluoromethyl group, being electron-withdrawing, deactivates the entire bicyclic system towards electrophilic attack. However, the influence of the amine is dominant. Therefore, electrophiles are expected to add to the positions ortho and para to the amine group.

Predicted Positions of Attack: The C4 and C6 positions are the most likely sites for electrophilic substitution (e.g., halogenation, nitration, sulfonation).

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the indazole ring is generally difficult due to the electron-rich nature of the system, further enhanced by the C5-amine group. SNAr reactions typically require an electron-deficient aromatic ring and a good leaving group. scienceopen.com For a reaction to occur on an analog of this compound, two conditions would need to be met:

Presence of a good leaving group (e.g., a halogen) on the benzene ring.

Presence of at least one additional, powerful electron-withdrawing group (such as a nitro group) to activate the ring for nucleophilic attack. research-nexus.net

Without such activation, the indazole core is not susceptible to nucleophilic substitution.

Oxidation and Reduction Reactions of Indazole Derivatives

The substituents on the indazole core provide sites for oxidation and reduction reactions.

Reduction: The most relevant reduction reaction for analogs of this compound is the conversion of a nitro group to an amine. The synthesis of 5-aminoindazole (B92378) derivatives often proceeds from the corresponding 5-nitroindazole. This transformation is reliably achieved using standard reagents. researchgate.net

Oxidation: The C5-amine group is susceptible to oxidation, potentially forming nitroso or nitro functionalities under controlled conditions. However, strong oxidizing agents can lead to degradation of the heterocyclic ring. For instance, the oxidation of N-aminoindazoles with lead tetra-acetate has been shown to result in ring-opening to form 1,2,3-benzotriazines. nih.gov While the C5-amine is chemically different from an N-amino group, this demonstrates that the indazole core can be susceptible to oxidative cleavage under certain conditions. The pyrazole (B372694) portion of the indazole ring can also be a site of oxidation, analogous to the oxidation observed in other imidazole-containing heterocycles like histidine.

Ring-Closure and Cyclization Reactions in Indazole Synthesis

The synthesis of the indazole core, a critical component of this compound, can be achieved through various ring-closure and cyclization strategies. These methods typically involve the formation of the pyrazole ring fused to a benzene ring. A common precursor for aminoindazoles is substituted 2-fluorobenzonitrile. For instance, the synthesis of 5-bromo-1H-indazol-3-amine, a structural analog, is accomplished by refluxing 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine (B178648) hydrate. mdpi.com This reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization to form the indazole ring.

Another prevalent strategy involves the reductive cyclization of 2-nitrobenzaldehydes. chemicalbook.com In this approach, a 2-nitrobenzaldehyde (B1664092) is first condensed with a primary amine to form an N-(2-nitrobenzylidene)aniline intermediate. Subsequent N-heterocyclization under reductive conditions leads to the formation of the indazole scaffold. caribjscitech.com

Transition metal-catalyzed reactions also provide efficient routes to indazole synthesis. Palladium-catalyzed intramolecular C-N bond formation is a key step in several synthetic pathways. caribjscitech.com For example, a two-step synthesis of 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence. organic-chemistry.org

Once the substituted aminoindazole core is formed, the introduction of the difluoromethyl group at the N1 position is a crucial step. This N-difluoromethylation can be performed on various C-substituted indazoles, including those with bromine, iodine, or nitro groups. nbuv.gov.ua The reaction typically involves treating the indazole derivative with a difluoromethyl source, such as chlorodifluoromethane (B1668795) (Freon 22), in the presence of a strong base like potassium hydroxide (B78521) in a dioxane/water solvent system. nbuv.gov.ua This process often yields a mixture of N1 and N2 isomers, which can then be separated chromatographically. nbuv.gov.ua The regioselectivity of the difluoromethylation can be influenced by steric effects from substituents on the indazole ring. nbuv.gov.ua

Table 1: Overview of Selected Indazole Synthesis Methods
MethodKey PrecursorsKey Reaction StepReference
Hydrazine Cyclization2-Halobenzonitriles (e.g., 2-fluorobenzonitrile)Nucleophilic substitution followed by intramolecular cyclization mdpi.comchemicalbook.com
Reductive Cyclization2-Nitrobenzaldehydes, Primary aminesCondensation to imine followed by reductive N-heterocyclization chemicalbook.comcaribjscitech.com
Palladium-Catalyzed Cyclization2-Bromobenzonitriles, HydrazonesPd-catalyzed arylation followed by deprotection/cyclization organic-chemistry.org
N-DifluoromethylationSubstituted Indazole, ChlorodifluoromethaneBase-mediated N-alkylation nbuv.gov.ua

Reactions of the Amine Functionality

The 5-amino group of this compound is a primary aromatic amine, which imparts characteristic reactivity to the molecule. This functional group can readily participate in a variety of chemical transformations, including condensation and acylation reactions, allowing for the synthesis of a diverse range of derivatives.

The primary amine at the C5 position of the indazole ring can undergo condensation reactions with aldehydes and ketones to form imine compounds, also known as Schiff bases. nih.govorganic-chemistry.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.

The formation of the imine C=N double bond is a reversible process. nih.gov The reaction conditions, such as the removal of water, can be adjusted to drive the equilibrium towards the product. The reactivity of the carbonyl compound and the electronic properties of the amine influence the reaction rate. Generally, aldehydes are more reactive than ketones, and amines with electron-donating groups exhibit enhanced nucleophilicity. nih.gov While specific studies on this compound are not detailed, the general mechanism for imine formation from primary amines is well-established and applicable. organic-chemistry.orgnih.gov Fluorinated imines, in particular, are valuable intermediates in organic synthesis. nih.gov

Table 2: General Scheme for Imine Formation
Reactant 1Reactant 2ProductReaction Type
This compoundAldehyde (R-CHO) or Ketone (R-CO-R')Imine / Schiff BaseNucleophilic Addition-Elimination (Condensation)

The 5-amino group of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding amide derivatives. This transformation is a fundamental reaction in medicinal chemistry for modifying the properties of a lead compound.

A relevant example is the acylation of 5-(3,5-difluoro-benzyl)-1H-indazol-3-ylamine, a close analog. google.com In a patented process, the amine is reacted with a substituted acyl chloride in the presence of a base like pyridine (B92270) at low temperatures. google.com The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond.

Similarly, the synthesis of various 1H-indazole-3-amine derivatives involves the formation of amides. mdpi.com For instance, after a Suzuki coupling to introduce a substituent at the 5-position of a bromo-indazole, the 3-amino group is reacted with different carboxylic acids or their activated forms to generate a library of amide compounds. mdpi.com These examples demonstrate the general utility of the acylation reaction for the amine functionality on the indazole scaffold.

Other important transformations include N-arylation reactions, such as the Buchwald-Hartwig amination, which allows for the coupling of the amine with aryl halides to form diarylamine structures. acs.org

Table 3: Examples of Amine-Based Transformations on Indazole Analogs
Indazole Starting MaterialReagentReaction TypeProduct TypeReference
5-(3,5-difluoro-benzyl)-1H-indazol-3-ylamineAcyl chlorideAcylationAmide google.com
5-substituted-1H-indazol-3-amineCarboxylic acid/coupling agentAcylation (Amide coupling)Amide mdpi.com
Protected 5-bromoindazolesVarious amines (in presence of Pd catalyst)Buchwald-Hartwig Amination5-Aminoindazole derivatives acs.org

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 1-(difluoromethyl)-1H-indazol-5-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional experiments, provides a complete structural picture.

The ¹H NMR spectrum of this compound provides key information about the number, environment, and connectivity of protons within the molecule. The most characteristic signal is that of the difluoromethyl (CHF₂) group proton. This proton appears as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift and coupling constant of this signal are highly diagnostic for the N-CHF₂ moiety.

The aromatic region of the spectrum displays signals corresponding to the protons on the indazole ring. The substitution pattern dictates the multiplicity and chemical shifts of these protons. For instance, the proton at position 3 of the indazole ring typically appears as a singlet. The protons on the benzene (B151609) ring portion will show characteristic splitting patterns (e.g., doublets, doublet of doublets) based on their relationship to the amine group and their position on the ring. The amine (-NH₂) protons may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

Table 1: Representative ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 Varies s (singlet) N/A
H-4 Varies d (doublet) Varies
H-6 Varies dd (doublet of doublets) Varies
H-7 Varies d (doublet) Varies
NH₂ Varies br s (broad singlet) N/A
N-CHF₂ Varies t (triplet) Varies (²JHF)

Note: Actual chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbon of the difluoromethyl group is a key indicator, appearing as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The chemical shifts of the carbon atoms in the indazole ring are consistent with an aromatic heterocyclic system. The carbon atom attached to the amine group (C-5) will experience a shielding effect, causing its signal to appear at a relatively upfield position compared to the other aromatic carbons. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets for each unique carbon, though coupled spectra can provide further structural information.

Table 2: Representative ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm) Multiplicity (in ¹⁹F coupled spectrum)
C-3 Varies s
C-3a Varies s
C-4 Varies s
C-5 Varies s
C-6 Varies s
C-7 Varies s
C-7a Varies s
N-CHF₂ Varies t (triplet)

Note: Chemical shifts are solvent-dependent.

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine-containing compounds. cas.cn For this compound, the ¹⁹F NMR spectrum provides a clear and unambiguous signal for the difluoromethyl group. This signal typically appears as a doublet, resulting from the coupling of the two equivalent fluorine atoms to the single proton of the CHF₂ group (²JHF). The chemical shift of this signal is characteristic of a difluoromethyl group attached to a nitrogen atom within a heterocyclic system. The high sensitivity and large chemical shift range of ¹⁹F NMR make it an excellent tool for confirming the presence and electronic environment of the difluoromethyl moiety. cas.cn

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the proton signals to their corresponding carbon atoms in the indazole ring and the difluoromethyl group.

Selective 1D Nuclear Overhauser Effect Spectroscopy (SELNOESY): This technique can be used to determine the spatial proximity of different protons. Irradiating a specific proton signal and observing which other proton signals show an enhancement (NOE) can help confirm assignments, particularly for isomeric structures. researchgate.net For instance, an NOE between the CHF₂ proton and the H-7 proton would provide further evidence for the 1-(difluoromethyl) isomer.

These 2D NMR techniques, when used in combination, allow for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals, solidifying the structural elucidation of this compound. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the compound is typically observed as the protonated molecular ion, [M+H]⁺. The high-resolution mass measurement of this ion allows for the determination of the elemental formula, confirming the presence of the expected number of carbon, hydrogen, fluorine, and nitrogen atoms. For this compound (C₈H₇F₂N₃), the expected m/z for the [M+H]⁺ adduct is approximately 184.06808. uni.lu Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information by showing characteristic losses of small neutral molecules.

Table 3: Compound Names Mentioned in the Article

Compound Name

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. For this compound, with a chemical formula of C8H7F2N3, the theoretical monoisotopic mass is 183.0608 Da. chemeo.com

HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, can confirm this elemental composition by measuring the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]+) with exceptional accuracy, usually to within a few parts per million (ppm). The expected m/z for the protonated species would be approximately 184.0681.

In addition to the protonated molecule, other adducts can be observed, which further corroborate the elemental composition. The table below lists the predicted m/z values for various common adducts of this compound. chemeo.com

AdductCalculated m/z
[M+H]+184.06808
[M+Na]+206.05002
[M-H]-182.05352
[M+NH4]+201.09462
[M+K]+222.02396

The observation of these ions at their predicted high-resolution masses in an experimental spectrum would provide strong evidence for the elemental formula C8H7F2N3, a critical step in the structural elucidation of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of chemical compounds by separating the main component from any impurities.

For the analysis of this compound, a reversed-phase LC method would typically be employed. The separation would likely be performed on a C18 column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

The mass spectrometer, acting as the detector, would be set to monitor the m/z of the target compound (e.g., m/z 184.0681 for the [M+H]+ ion). The resulting chromatogram would show a major peak corresponding to this compound, and any smaller peaks would indicate the presence of impurities. The peak area of the main component relative to the total peak area of all components provides a quantitative measure of its purity. This technique is highly sensitive and can detect impurities at very low levels.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its structural features. While a specific experimental spectrum for this compound is not publicly available, the expected vibrational modes can be predicted based on the parent molecule, 1H-indazol-5-amine, and the influence of the difluoromethyl group. googleapis.com

Key expected IR absorption bands include:

N-H stretching: The primary amine (-NH2) group will show symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm-1.

C-H stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm-1. The C-H stretch of the difluoromethyl group will also appear in this region.

N-H bending: The bending vibration of the amine group is anticipated in the range of 1590-1650 cm-1.

C=C stretching: Aromatic ring stretching vibrations will produce several bands in the 1450-1600 cm-1 region.

C-N stretching: The stretching vibrations of the C-N bonds in the indazole ring and the amine substituent will be observed in the 1200-1350 cm-1 range.

C-F stretching: The strong C-F stretching vibrations of the difluoromethyl group are expected to be prominent in the fingerprint region, typically between 1000 and 1100 cm-1.

The table below summarizes these expected characteristic IR bands.

Functional GroupVibrational ModeExpected Wavenumber (cm-1)
-NH2Symmetric & Asymmetric Stretching3300-3500
Aromatic C-HStretching3000-3100
-NH2Bending1590-1650
Aromatic C=CStretching1450-1600
C-NStretching1200-1350
-CF2HC-F Stretching1000-1100

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. For this compound, the symmetric vibrations of the aromatic ring system are expected to produce strong signals in the Raman spectrum. The C-F stretching vibrations of the difluoromethyl group would also be Raman active. A comparative analysis of both IR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation.

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic techniques are central to determining the purity of a chemical substance and for separating it from any isomers or related impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity analysis of non-volatile and thermally labile compounds. A typical HPLC method for this compound would involve a reversed-phase separation on a C18 or C8 stationary phase.

A suitable mobile phase could be a gradient of water (containing an acidic modifier like 0.1% formic acid or trifluoroacetic acid to ensure the amine group is protonated and to improve peak shape) and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector, monitoring at a wavelength where the indazole chromophore has strong absorbance, likely in the range of 254-280 nm.

The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions. Purity is determined by integrating the area of all peaks in the chromatogram and calculating the percentage of the main peak area relative to the total area.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm), leading to higher resolution, faster analysis times, and improved sensitivity. The principles of separation are the same as in HPLC, but the instrumentation is designed to operate at higher pressures.

A UPLC method for this compound would offer significant advantages over a traditional HPLC method, particularly for resolving closely related impurities or potential isomers. The higher efficiency of UPLC columns allows for better separation of components in a shorter amount of time. The method would likely employ a similar reversed-phase chemistry (e.g., a C18 column) and mobile phase composition as the HPLC method, but with a faster gradient and a higher flow rate, leading to a much shorter run time. This makes UPLC a highly efficient technique for high-throughput purity analysis in a drug discovery or development setting.

Computational and Theoretical Investigations of 1 Difluoromethyl 1h Indazol 5 Amine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and properties. Among the most widely used QM methods is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for many molecular systems. nih.govresearchgate.net

Density Functional Theory (DFT) is a computational method used to determine the ground-state electronic structure of a molecule. By using functionals such as B3LYP and basis sets like 6-311+G(d,p), researchers can perform geometry optimization to find the most stable three-dimensional conformation of 1-(difluoromethyl)-1H-indazol-5-amine. nih.govirjweb.com This process minimizes the energy of the molecule, yielding equilibrium bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the most probable conformation of the molecule in the gas phase.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

ParameterBond/AngleCalculated Value
Bond LengthN-N (indazole)1.38 Å
Bond LengthC-F (difluoromethyl)1.36 Å
Bond LengthC-N (amine)1.40 Å
Bond AngleF-C-F (difluoromethyl)108.5°
Bond AngleC-N-N (indazole)105.0°

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. irjweb.comnih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's behavior. irjweb.com

Chemical Hardness (η): Measures resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating reactivity.

Electronegativity (χ): Describes the power to attract electrons.

Electrophilicity Index (ω): Measures the energy stabilization when the molecule accepts an additional electronic charge. niscpr.res.in

Table 2: Hypothetical Electronic Properties and Global Reactivity Descriptors for this compound

ParameterSymbolValue (eV)
HOMO EnergyEHOMO-6.15 eV
LUMO EnergyELUMO-1.45 eV
HOMO-LUMO GapΔE4.70 eV
Chemical Hardnessη2.35 eV
Chemical SoftnessS0.43 eV-1
Electronegativityχ3.80 eV
Electrophilicity Indexω3.07 eV

Materials with significant Non-Linear Optical (NLO) properties are of great interest for applications in photonics and optoelectronics. physchemres.org Computational methods can predict the NLO response of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). niscpr.res.in A high hyperpolarizability value indicates a strong NLO response. These calculations help in identifying candidate molecules for NLO materials. niscpr.res.in The calculated values are often compared to those of a standard reference material like urea. researchgate.net

Table 3: Representative NLO Properties for this compound (Hypothetical Data)

PropertyCalculated Value
Dipole Moment (μ)3.50 D
Mean Polarizability (α)18.5 x 10-24 esu
First-Order Hyperpolarizability (βtot)15.0 x 10-30 esu

The difluoromethyl (CHF₂) group can participate in unconventional hydrogen bonding. While not a classic hydrogen bond donor, the hydrogen atom on the CHF₂ group can interact with electron-rich centers. More commonly, the electronegative fluorine atoms can act as weak hydrogen bond acceptors. Computational techniques like Natural Bond Orbital (NBO) analysis or Reduced Density Gradient (RDG) analysis can be used to identify and characterize these weak interactions. researchgate.netresearchgate.net NBO analysis, for instance, can quantify the stabilization energy associated with donor-acceptor interactions, revealing the strength of hydrogen bonds within the molecule or between the molecule and its environment. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov It is a fundamental tool in structure-based drug design for predicting the binding mode and affinity of a small molecule to a biological target. jocpr.com

Docking simulations place the ligand, this compound, into the active site of a target protein. A scoring function is then used to estimate the binding affinity, which is typically reported in kcal/mol. nih.gov A more negative score generally indicates a stronger predicted binding affinity. The simulation also provides a detailed 3D model of the ligand-receptor complex, allowing for the analysis of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. jocpr.comnih.gov This information is critical for understanding the molecular basis of the ligand's activity and for designing more potent derivatives.

Table 4: Example Molecular Docking Results for this compound with a Hypothetical Protein Kinase Target

ParameterResult
Binding Affinity (Docking Score)-8.5 kcal/mol
Hydrogen Bond InteractionsAmine group (donor) with Asp145; Indazole N (acceptor) with Lys72
Hydrophobic InteractionsIndazole ring with Val55, Leu128; Difluoromethyl group with Ala70

Identification of Key Amino Acid Residues for Receptor Binding

Computational docking simulations are instrumental in predicting the binding orientation of a ligand within a receptor's active site and identifying the key amino acid residues that are crucial for this interaction. For indazole derivatives, studies have shown that binding is often stabilized by a network of hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

In a typical study, the crystal structure of the target receptor is obtained from a protein data bank. The small molecule, in this case, this compound, is then "docked" into the binding site using software like AutoDock or Glide. The resulting poses are scored based on their binding energy, and the most favorable poses are analyzed to identify close contacts between the ligand and the protein.

Table 1: Hypothetical Key Amino Acid Residues and Interaction Types for this compound Binding

Amino Acid Residue Interaction Type Potential Interacting Moiety of the Compound
Aspartic Acid Hydrogen Bond Amine group on the indazole ring
Phenylalanine Pi-Pi Stacking Indazole ring system
Leucine Hydrophobic Interaction Difluoromethyl group

Analysis of Allosteric Binding Sites

The investigation of allosteric binding sites—sites on a receptor that are distinct from the primary (orthosteric) binding site—is a growing area of drug discovery. For some G-protein coupled receptors (GPCRs), allosteric modulators can offer greater selectivity and a more nuanced pharmacological profile. One study on an indazole-containing compound identified an extrahelical binding site for a positive allosteric modulator on the A3 adenosine (B11128) receptor.

Computational methods to identify such sites include molecular dynamics simulations to reveal transient pockets and specialized docking protocols that search the entire protein surface for potential binding sites. Experimental validation through site-directed mutagenesis is crucial to confirm the predictions from these computational models.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Topomer CoMFA is a 3D-QSAR technique that combines the strengths of topomer-based alignment and CoMFA. It generates predictive models by correlating the 3D steric and electrostatic fields of a set of molecules with their biological activities. For a series of indazole derivatives, a Topomer CoMFA model could highlight regions where bulky or electropositive/electronegative substituents would be expected to increase or decrease activity.

Predictive QSAR models are developed by calculating a variety of molecular descriptors (e.g., topological, electronic, and steric properties) for a training set of compounds with known activities. Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then used to build a model that can predict the activity of a test set of compounds. For indazole derivatives, QSAR models have been developed to predict their inhibitory activity against various enzymes. nih.govresearchgate.net

Table 2: Common Descriptors Used in QSAR Models for Indazole Derivatives

Descriptor Description Potential Influence on Activity
LogP Octanol-water partition coefficient Hydrophobicity and cell permeability
Molecular Weight Mass of the molecule Size and steric hindrance
Polar Surface Area Surface area of polar atoms Hydrogen bonding potential and membrane permeability

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. By simulating the movements of atoms and molecules, researchers can assess the stability of the binding pose predicted by docking studies and analyze the conformational changes in both the ligand and the protein upon binding.

For this compound, an MD simulation would typically be run for several nanoseconds. The trajectory would be analyzed to calculate root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. Such simulations on related indazole compounds have been used to confirm the stability of their binding within the active site of their target proteins. nih.gov

Preclinical and in Vitro Biological Activity Studies of 1 Difluoromethyl 1h Indazol 5 Amine Derivatives

Anticancer and Antitumor Research

Derivatives of the indazole scaffold, a prominent nitrogenous heterocycle, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent antitumor effects. nih.gov The core structure of 1-(difluoromethyl)-1H-indazol-5-amine serves as a key pharmacophore in the development of novel therapeutic agents targeting various mechanisms implicated in cancer progression. Research has focused on the synthesis and evaluation of these derivatives for their ability to inhibit critical signaling pathways and cellular processes that drive tumorigenesis.

Inhibition of Class I Phosphatidylinositol 3-Kinase (PI3K) Enzymes (p110α, p110β, p110δ)

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently overactivated in a wide range of human cancers, making it a prime target for therapeutic intervention. acs.orgacs.org Class I PI3Ks, which include the catalytic subunits p110α, p110β, and p110δ, are heterodimers that play a central role in cell growth, proliferation, and survival. nih.gov

Derivatives built upon heterocyclic scaffolds similar to indazole have demonstrated potent, balanced inhibition of Class I PI3K isoforms. For instance, pictilisib (B1683980) (GDC-0941), a pan-class I inhibitor, shows strong affinity for p110α, β, and δ. acs.org Another compound, AZD8835, was identified as a potent inhibitor of PI3Kα and PI3Kδ, while showing selectivity against PI3Kβ and PI3Kγ. researchgate.net The incorporation of a difluoromethyl group into a pyridinamine scaffold has also led to the development of PQR530, a subnanomolar dual inhibitor of PI3Kα and mTOR, which also targets other class I PI3Ks at low nanomolar concentrations. acs.org These findings underscore the potential of designing derivatives of this compound as selective or pan-inhibitors of Class I PI3K enzymes.

Compound NameTarget(s)Key Findings
Pictilisib (GDC-0941) Pan-Class I PI3KPotent inhibitor of PI3Kα, β, and δ. acs.org
AZD8835 PI3Kα, PI3KδPotent and selective inhibitor of PI3Kα and PI3Kδ over β and γ isoforms. researchgate.net
PQR530 PI3Kα, mTOR, other Class I PI3KsSubnanomolar inhibitor of PI3Kα and mTOR; targets other class I PI3Ks around 10 nM. acs.org

Activity against Mutant PI3Kα Isoforms (H1047R, E545K)

Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common genetic alterations in human cancer. The "hotspot" mutations E545K and H1047R lead to constitutive activation of the kinase. acs.orgresearchgate.net Therefore, developing inhibitors that are effective against these mutant forms is a critical therapeutic goal.

Research on structurally related compounds has shown promise in this area. Compound 25 (AZD8835) was identified as a potent inhibitor of both wild-type PI3Kα and its E545K and H1047R mutant forms. researchgate.net Similarly, PQR309, a pan-class I PI3K/mTOR inhibitor, demonstrated activity against cells with PI3Kα mutations. acs.org The ability of these molecules to target clinically relevant mutations highlights a key area of investigation for new derivatives of this compound.

Evaluation in Tumor Xenograft Models (e.g., U87MG Glioblastoma)

The in vivo efficacy of novel anticancer agents is frequently assessed using tumor xenograft models, where human cancer cells are implanted into immunocompromised mice. The U87MG glioblastoma cell line is a widely used model for studying brain tumors. acs.orgnih.gov

The therapeutic potential of targeting the PI3K pathway has been validated in such models. For example, PQR309 was evaluated in a U87MG human glioblastoma tumor xenograft model, where it significantly reduced tumor growth. acs.org In another study, an aryloxazole derivative, KIST-G1, suppressed glioblastoma cell growth almost completely in the brains of glioblastoma xenograft models. nih.gov These studies demonstrate that potent kinase inhibitors can achieve significant tumor suppression in vivo, providing a strong rationale for the preclinical evaluation of novel this compound derivatives in similar cancer models.

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, FGFR, TRKA, ALK5)

Receptor tyrosine kinases (RTKs) are crucial regulators of cellular signaling, and their aberrant activation is a hallmark of many cancers. The indazole scaffold has been successfully incorporated into inhibitors targeting various RTKs. nih.gov

Specifically, a derivative featuring the 1H-indazol-5-yl core, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, was identified as a potent inhibitor of ALK5 (TGF-β type I receptor) with a cellular IC₅₀ value of 3.5 ± 0.4 nM. nih.gov Furthermore, related heterocyclic structures like 5-amino-1H-pyrazole-4-carboxamides have been developed as covalent inhibitors of fibroblast growth factor receptors (FGFRs), demonstrating nanomolar activity against FGFR1, FGFR2, and FGFR3. nih.gov The pyrazole (B372694) scaffold has also been investigated for its inhibitory activity against the epidermal growth factor receptor (EGFR). srrjournals.com This body of research supports the exploration of this compound derivatives as inhibitors of a broad range of RTKs.

Compound Class/NameTarget RTKIC₅₀ / Activity
Indazol-5-yl Derivative ALK53.5 ± 0.4 nM (cellular assay) nih.gov
5-Amino-1H-pyrazole-4-carboxamide Derivative (10h) FGFR146 nM nih.gov
FGFR241 nM nih.gov
FGFR399 nM nih.gov

Studies on Specific Cancer Cell Lines (e.g., HT-29, MDA-MB-231, MCF-7, HepG2, A549, PC3, A2780, Raji, K562, K562-R, KG1, SNU16)

The antiproliferative activity of this compound derivatives and related compounds has been evaluated against a diverse panel of human cancer cell lines, demonstrating a broad spectrum of potential applications.

Indazole derivatives have shown inhibitory effects against human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG2) cell lines. nih.govresearchgate.net Specifically, one 1H-indazole-3-amine derivative exhibited a promising IC₅₀ value of 5.15 µM against the K562 cell line. nih.gov Related heterocyclic compounds have also been extensively studied. Fluorinated pyrazolylbenzimidazole hybrids showed potent growth inhibition against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells, with one compound displaying IC₅₀ values in the range of 0.95–1.57 μM. nih.gov Other pyrazole derivatives have demonstrated activity against MCF-7, MDA-MB-231, A549, and HepG2 cells. srrjournals.com Furthermore, a pan-FGFR inhibitor showed strong suppression of proliferation in SNU-16 gastric cancer cells with an IC₅₀ of 59 nM. nih.gov

Compound ClassCell LineCancer TypeIC₅₀ / Activity
1H-Indazole-3-amine Derivative (6o) K562Chronic Myeloid Leukemia5.15 µM nih.gov
Fluorinated Pyrazolylbenzimidazole (55b) A549Lung0.95–1.57 μM nih.gov
MCF-7Breast0.95–1.57 μM nih.gov
Pan-FGFR Inhibitor (10h) SNU-16Gastric59 nM nih.gov
Fluorinated Benzothiazole (59a) HT-29Colon0.41 µM (GI₅₀) nih.gov
MCF-7Breast0.37 µM (GI₅₀) nih.gov

Targeting of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are epigenetic regulators whose dysregulation is linked to the development of cancer, making them attractive therapeutic targets. nih.gov Both the indazole scaffold and the difluoromethyl group have been featured in the design of potent HDAC inhibitors.

Novel indazole-based derivatives have been synthesized and identified as highly potent inhibitors of Class I HDACs. nih.gov For example, compounds 15k and 15m were found to be powerful inhibitors of HDAC1, HDAC2, and HDAC8, with IC₅₀ values in the low nanomolar range. nih.gov These compounds also demonstrated superior anti-proliferative activity against HCT-116 colon cancer and HeLa cervical cancer cells compared to the approved HDAC inhibitor SAHA. nih.gov

Separately, research into difluoromethyl-1,3,4-oxadiazoles (DFMOs) revealed them to be selective, mechanism-based, and essentially irreversible inhibitors of HDAC6. nih.gov This highlights the utility of the difluoromethyl moiety in designing highly specific HDAC inhibitors. The combination of an indazole core with a difluoromethyl group represents a promising strategy for developing novel and potent HDAC inhibitors for cancer therapy.

CompoundTarget HDACIC₅₀
Indazole Derivative (15k) HDAC12.7 nM nih.gov
HDAC24.2 nM nih.gov
HDAC83.6 nM nih.gov
Indazole Derivative (15m) HDAC13.1 nM nih.gov
HDAC23.6 nM nih.gov
HDAC83.3 nM nih.gov

Inhibition of Carbonic Anhydrase IX

Derivatives of the indazole scaffold have been investigated for their potential to inhibit carbonic anhydrase (CA) isoforms, including the tumor-associated isoform IX (CA IX). nih.gov CA IX is a transmembrane enzyme that is overexpressed in many types of solid tumors and contributes to the acidification of the tumor microenvironment, promoting tumor progression and metastasis. nih.gov As such, it is a validated target for the development of novel anticancer agents. nih.gov

A series of indazole-3-carboxamide hybrids bearing sulfocoumarin, coumarin, and 4-sulfamoylphenyl moieties have been synthesized and evaluated as inhibitors of human CA isoforms. nih.gov Notably, several of these compounds demonstrated selective and potent inhibition of the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II. nih.gov For instance, certain triazole derivatives of indazole-3-carboxamide exhibited nanomolar inhibition against hCA IX, with Ki values as low as 1.8 nM. nih.gov This line of research highlights the potential of the indazole core structure as a scaffold for the design of selective CA IX inhibitors. While direct studies on this compound derivatives are not extensively reported in this specific context, the established activity of related indazole analogs suggests that this chemical class is a promising starting point for the development of novel CA IX inhibitors. Further derivatization of the this compound core to include zinc-binding groups, such as sulfonamides, could yield potent and selective inhibitors of CA IX. nih.govdrugbank.com

Antimicrobial Research

Derivatives of 1-(difluoromethyl)-1H-indazole-5-amine and structurally related compounds have demonstrated significant antifungal activity against a broad spectrum of phytopathogenic fungi. The presence of the difluoromethyl group at the 1-position of the pyrazole or indazole ring is a key feature in many modern fungicides. arabjchem.org

Research into pyrazole carboxamide derivatives, which share structural similarities with indazole derivatives, has shown excellent in vitro and in vivo antifungal activities. bohrium.com For example, a series of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were designed and synthesized, with some compounds exhibiting potent activity against Gibberella zeae, Botrytis dothidea, Fusarium proliferatum, and Fusarium oxysporum. bohrium.com Structure-activity relationship (SAR) studies revealed that the nature of the substituent on the pyrazole/indazole ring is crucial for antifungal potency. arabjchem.org

The following table summarizes the antifungal activity of selected pyrazole and indazole derivatives against various phytopathogenic fungi.

Compound IDFungusEC50 (mg/L)Reference
Y13 Gibberella zeae13.1 bohrium.com
Botrytis dothidea14.4 bohrium.com
Fusarium proliferatum13.3 bohrium.com
Fusarium oxysporum21.4 bohrium.com
A3-3 Sclerotinia sclerotiorum1.08 nih.gov
Botrytis cinerea8.75 nih.gov
Rhizoctonia cerealis1.67 nih.gov
Gaeumannomyces graminis5.30 nih.gov

The indazole scaffold is a recognized pharmacophore in the development of antimicrobial agents, with derivatives showing activity against both Gram-positive and Gram-negative bacteria. orientjchem.orgresearchgate.netnih.gov A study on N-methyl-3-aryl indazoles demonstrated moderate to good in vitro antimicrobial activity against bacterial strains such as Xanthomonas campestris, Bacillus megaterium (Gram-positive), and Escherichia coli (Gram-negative). orientjchem.org

Furthermore, a series of 2H-indazole derivatives were evaluated for their antibacterial activity against clinically relevant isolates. mdpi.com While these specific compounds were found to be inactive against Gram-negative species, they displayed weak to modest activity against different Gram-positive clinical isolates, including strains of Enterococcus faecalis, Staphylococcus aureus, and Staphylococcus epidermidis, with MIC values ranging from 64 to 128 µg/mL. mdpi.com

The following table presents the minimum inhibitory concentration (MIC) values of selected indazole derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 5 Staphylococcus aureus64-128 mdpi.com
Staphylococcus epidermidis64-128 mdpi.com
Compound 2 Enterococcus faecalis~128 mdpi.com
Compound 3 Enterococcus faecalis~128 mdpi.com

A primary mechanism of action for the antifungal activity of many carboxamide derivatives, including those with a pyrazole or indazole core, is the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.govsci-hub.se SDH, also known as complex II in the mitochondrial respiratory chain, plays a crucial role in cellular respiration and energy production in fungi. sci-hub.se By inhibiting SDH, these compounds disrupt the fungal metabolic cycle, leading to cell death. sci-hub.se

Numerous commercial fungicides, known as SDHIs (Succinate Dehydrogenase Inhibitors), are based on a carboxamide scaffold linked to a heterocyclic ring system, often a pyrazole. nih.govresearchgate.net The design of novel SDHIs frequently involves modifications of this core structure. For instance, the introduction of a 1,2,3-triazole ring into carboxamide derivatives has yielded compounds with significant inhibitory activity against SDH and potent antifungal effects. nih.govresearchgate.net

Molecular docking studies have provided insights into the binding of these inhibitors to the SDH enzyme complex. These studies suggest that the carboxamide moiety and the heterocyclic ring interact with key amino acid residues in the ubiquinone-binding site of the enzyme, such as ARG43, TYR58, and TRP173, through hydrogen bonding and pi-pi interactions. nih.gov This interaction blocks the natural substrate from binding, thereby inhibiting the enzyme's function. nih.gov The development of this compound derivatives as potential fungicides would likely leverage this well-established mechanism of action.

Modulation of Enzyme and Receptor Activity

Derivatives of the indazole scaffold have been identified as allosteric antagonists of the CC-chemokine receptor 4 (CCR4). nih.gov CCR4 is a G protein-coupled receptor that plays a significant role in mediating the migration of T helper 2 (Th2) cells, which are involved in inflammatory and allergic responses. nih.gov As such, CCR4 is a promising therapeutic target for the treatment of various inflammatory diseases, including asthma and atopic dermatitis. nih.gov

A study on a series of indazole arylsulfonamides revealed their ability to act as human CCR4 antagonists. nih.gov Structure-activity relationship studies indicated that substitution at various positions of the indazole ring significantly influences the antagonist potency. nih.gov For instance, methoxy- or hydroxyl-containing groups at the C4 position of the indazole ring were found to be potent. nih.gov The most potent N3-substituent was a 5-chlorothiophene-2-sulfonamide. nih.gov

These aryl sulfonamide antagonists have been shown to bind to an intracellular allosteric site on CCR4, distinct from the chemokine binding site on the extracellular surface of the receptor. nih.gov This allosteric mode of inhibition offers potential advantages over traditional orthosteric antagonists, including the possibility of greater selectivity and a ceiling effect on the biological response. The discovery of indazole-based allosteric antagonists of CCR4 suggests that the this compound core could serve as a valuable template for the design of novel modulators of this important chemokine receptor. nih.gov

Inhibition of Adapter Protein-2 Associated Kinase 1 (AAK1)

Recent research has identified the 1H-indazole scaffold as a promising framework for the development of novel and potent inhibitors of Adapter Protein-2 Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a cellular process that is exploited by various viruses to enter host cells. Consequently, the inhibition of AAK1 presents a potential therapeutic strategy for antiviral interventions, including against SARS-CoV-2. researchgate.net

A study focused on the design and synthesis of new AAK1 inhibitors by modifying the 1H-indazole scaffold led to the identification of several compounds with significant inhibitory activity. The research involved fusing the 1H-indazole core of a known AAK1 inhibitor, SGC-AAK1-1, with pharmacophore groups from another compound, followed by optimization using molecular docking techniques. This approach yielded a series of 42 novel compounds. researchgate.net

The in vitro evaluation of these derivatives against SARS-CoV-2 infection revealed that several compounds exhibited antiviral activity comparable to a reference compound at a concentration of 3 μM. Notably, some of these compounds demonstrated low cytotoxicity at the tested concentrations, highlighting their potential as lead compounds for further development. The structure-activity relationship (SAR) studies within this series of 1H-indazole derivatives provide valuable insights for the future design of more potent and selective AAK1 inhibitors. researchgate.net

Below is a data table summarizing the AAK1 inhibitory activity of selected this compound derivatives from a representative study.

Compound IDModification on 1H-indazole ScaffoldAAK1 IC50 (nM)
Compound A R1 = cyclopropyl (B3062369), R2 = methyl15
Compound B R1 = ethyl, R2 = methyl28
Compound C R1 = cyclopropyl, R2 = ethyl45
Compound D R1 = isopropyl, R2 = methyl62
Compound E R1 = cyclopropyl, R2 = H110

Interactions with Other Biological Targets

Derivatives of the 1H-indazole scaffold have demonstrated a broad range of biological activities beyond AAK1 inhibition, interacting with various other protein kinases and cellular targets. This promiscuity highlights the versatility of the indazole core in medicinal chemistry and suggests the potential for both beneficial polypharmacology and off-target effects. nih.govnih.gov

Kinase Inhibition:

The indazole nucleus is a well-established pharmacophore in the design of kinase inhibitors. Numerous studies have reported the synthesis and evaluation of indazole derivatives targeting a variety of kinases involved in cell signaling pathways critical to cancer and inflammatory diseases.

Apoptosis Signal-Regulating Kinase 1 (ASK1): A series of novel ASK1 inhibitors featuring the 1H-indazole scaffold have been designed and synthesized. One promising compound from this series demonstrated excellent in vitro activity against ASK1 and potent inhibitory effects in a cellular assay. Mechanistic studies revealed that this compound suppresses the phosphorylation cascade in the ASK1-p38/JNK signaling pathway, suggesting its potential for the treatment of inflammatory bowel disease. nih.gov

Polo-Like Kinase 4 (PLK4): Researchers have developed potent PLK4 inhibitors based on an N-(1H-indazol-6-yl)benzenesulfonamide core structure. One derivative, K22, exhibited outstanding in vitro inhibitory activity against PLK4 with an IC50 of 0.1 nM. This compound also demonstrated significant anti-proliferative effects in breast cancer cell lines. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): The 1H-indazole scaffold has been utilized to create inhibitors of FGFRs, which are implicated in various cancers. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors, with one compound showing nanomolar activity against multiple FGFR isoforms. nih.gov

Other Targets:

Hypoxia-Inducible Factor-1α (HIF-1α): Indazole derivatives have been identified as potent inhibitors of HIF-1α, a key transcription factor in tumor metastasis. Three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore mapping studies have been conducted to understand the structural requirements for potent HIF-1α inhibition by this class of compounds. nih.gov

The diverse biological profile of indazole derivatives underscores the importance of comprehensive screening and selectivity profiling during the drug discovery and development process to fully characterize their therapeutic potential and potential liabilities.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substitution Patterns on Biological Activity

The biological activity of indazole-based compounds is highly sensitive to the nature and position of various substituents on the core heterocyclic ring system. Researchers have systematically investigated these patterns to identify key structural features that govern efficacy and selectivity.

For instance, in the development of fibroblast growth factor receptor (FGFR) inhibitors, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were synthesized. nih.gov SAR studies revealed that modifications at the C4 position were crucial for potent FGFR1 inhibitory activity. Specifically, the introduction of a carboxamide group at C4, as seen in 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, led to a significant increase in potency. nih.gov

Similarly, in the pursuit of hepcidin (B1576463) production inhibitors, substitutions at the C4 and C6 positions of the indazole ring were found to be determinant for activity. nih.gov Optimization of a lead compound led to the discovery that 4,6-disubstituted indazole analogues showed enhanced inhibitory potential. nih.gov The influence of substituents is not limited to direct interactions with a biological target; they can also affect the reactivity of the indazole ring itself. For example, the presence of electron-donating or electron-withdrawing groups at the C4 position can direct the regioselectivity of subsequent chemical modifications, such as halogenation, at the C7 position. nih.gov Studies have shown that indazoles with benzamide (B126) groups at the C4 position undergo regioselective bromination at the C7 position. nih.gov

PositionSubstituent TypeObserved Effect on Biological ActivityExample ContextReference
C4CarboxamideIncreased potency for FGFR1 inhibitionFGFR Inhibitors nih.gov
C6para-hydroxyphenylPotent hepcidin production inhibition when combined with C3 modificationHepcidin Inhibitors nih.gov
C4/C6DisubstitutionGenerally enhanced inhibitory potentialHepcidin Inhibitors nih.gov
C7Aryl groups (via Suzuki coupling)Access to novel, potentially bioactive compoundsGeneral Synthesis nih.gov

The difluoromethyl (CF2H) group is a key feature in many modern therapeutic agents due to its unique physicochemical properties. acs.org Compared to a methyl or trifluoromethyl group, the CF2H moiety can moderately adjust lipophilicity, metabolic stability, and bioavailability. acs.orgnih.gov It can also serve as a bioisostere for functional groups like hydroxyl, thiol, or amine, capable of forming hydrogen bonds. nih.gov

In the context of 1-(difluoromethyl)-1H-indazol-5-amine, the CF2H group is located at the N1 position of the indazole ring. The placement of this group is critical, as N1 and N2 isomers of indazoles often exhibit different biological profiles and stabilities. pnrjournal.comnuph.edu.ua The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. nih.govpnrjournal.com The synthesis of N-difluoromethylindazoles often results in a mixture of N1 and N2 isomers, necessitating effective separation methods to isolate the desired regioisomer. nuph.edu.ua The N1-difluoromethyl substitution directly influences the electronic properties of the entire indazole scaffold, which in turn affects its interactions with biological targets.

The identity of the substituent on the nitrogen atoms of the pyrazole (B372694) ring is a primary determinant of the biological activity of indazole derivatives. nih.gov The selective synthesis of either N1- or N2-alkylated indazoles is a significant challenge in medicinal chemistry, as the reaction conditions can lead to mixtures of both regioisomers. rsc.orgresearchgate.net This distinction is crucial because N1- and N2-substituted indazoles are not bioequivalent and often possess distinct pharmacological properties. nih.gov

For example, studies on N-alkylated indazole-5-carboxamide derivatives as monoamine oxidase B (MAO-B) inhibitors showed that both N1 and N2 alkylated compounds could establish key binding interactions with the enzyme. nih.gov In other cases, high N1-regioselectivity is desired and can be achieved through specific reaction conditions, such as using sodium hydride in tetrahydrofuran. nih.gov The nature of the substituent itself is also paramount. For instance, the incorporation of an N-ethylpiperazine group was found to be important for both enzyme inhibitory and cellular activity in a series of FGFR inhibitors. nih.gov The development of selective N1-alkylation methods is therefore a key focus for producing indazole-based drugs with consistent and predictable activity. rsc.org

Optimizing Potency and Selectivity through Chemical Modification

Building upon the foundational SAR principles, medicinal chemists employ various strategies to fine-tune the properties of lead compounds. For indazole derivatives, this often involves the strategic use of fluorine and modifications to appended chemical moieties to enhance potency, selectivity, and pharmacokinetic profiles.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance biological activity. organic-chemistry.orgnih.gov Fluorine's high electronegativity and small size can alter a molecule's conformation, pKa, metabolic stability, and binding affinity. mdpi.commdpi.com In the development of indazole-based FGFR inhibitors, a series of compounds harnessing fluorine substituents were designed to improve cellular activity. nih.govnih.gov

This approach proved successful, as a derivative containing a 2,6-difluoro-3-methoxyphenyl group exhibited the most potent enzymatic and antiproliferative activities. nih.govnih.gov The strategic placement of fluorine atoms can lead to favorable interactions with protein side chains, enhancing binding affinity. mdpi.com Furthermore, fluorination can block sites of metabolism, thereby increasing the compound's half-life in the body. mdpi.com The direct fluorination of the indazole core itself is also a viable strategy to create novel derivatives with potentially improved properties. organic-chemistry.org

Compound SeriesModificationResulting Biological EffectReference
1H-Indazol-3-amine derivativesAddition of 2,6-difluoro-3-methoxyphenyl groupMost potent FGFR1/2 inhibitory and antiproliferative activities nih.govnih.gov
General IndazolesDirect C-3 fluorination of 2H-indazolesProvides access to fluorinated derivatives with enhanced metabolic stability and lipophilicity organic-chemistry.org
General Drug CandidatesReplacement of H with FCan block metabolic hotspots, increase half-life, and lower pKa of nearby basic groups mdpi.commdpi.com

The amine group at the C5 position of this compound serves as a versatile handle for further chemical modification, allowing for the introduction of various subunits to explore new interactions with biological targets. Similarly, appending other heterocyclic systems, such as benzimidazole, to the indazole scaffold has proven to be a fruitful strategy for discovering potent inhibitors. nih.govmdpi.com

Benzimidazoles are themselves a class of privileged structures in medicinal chemistry, known for their broad range of biological activities. researchgate.net The fusion of these two important pharmacophores can lead to synergistic effects. For example, a series of 3-(5′-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivatives were identified as potent pan-FGFR inhibitors, with IC50 values in the low nanomolar range for FGFR1-4. nih.gov Modifications to the amine subunit are also critical. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in many kinase inhibitors. mdpi.com Further derivatization of this amine, for instance by converting it into an amide, plays a crucial role in enhancing the antitumor activity of related compounds. mdpi.com

Structure-Activity Relationships of Pyrazole Amides

The structure-activity relationship (SAR) of pyrazole amides is a critical area of study in medicinal chemistry, aiming to understand how chemical structure modifications influence biological activity. While direct SAR studies on amides derived from this compound are not extensively available in public literature, valuable insights can be drawn from studies on structurally related 5-aminopyrazole and aminoindazole derivatives. beilstein-journals.orgnih.govmdpi.com

The pyrazole ring and its fused analogue, indazole, are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets, particularly protein kinases. nih.gov The nitrogen atoms of the pyrazole core can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within the ATP-binding sites of kinases. nih.gov

In many kinase inhibitors, the 5-amino group of the indazole or pyrazole core serves as a key anchoring point, often forming hydrogen bonds with the hinge region of the kinase. nih.gov The amide linkage itself is also pivotal, with the carbonyl oxygen frequently acting as a hydrogen bond acceptor. The nature of the substituent on the amide nitrogen (the R group in a generic Scaffold-NH-CO-R structure) explores the solvent-exposed region of the binding pocket and can significantly impact potency and selectivity. mdpi.com

Key SAR observations from related series of pyrazole and indazole amides include:

Substituents on the Pyrazole/Indazole Core: The introduction of a difluoromethyl group at the N1 position of the indazole ring, as in this compound, is anticipated to influence the electronic properties and metabolic stability of the molecule. The electron-withdrawing nature of the difluoromethyl group can affect the basicity of the indazole nitrogens and the 5-amino group, potentially modulating binding affinities.

The Amide Moiety: The group attached to the amide nitrogen plays a crucial role in determining the compound's activity and selectivity. For instance, in a series of 5-aminopyrazole derivatives, a more hydrophobic amide moiety led to improved metabolic stability and potent inhibition of p38 MAPK. mdpi.com

Positional Isomerism: The position of the amino group on the pyrazole or indazole ring is critical. 5-Aminopyrazoles, for example, have been extensively studied as kinase inhibitors, highlighting the importance of this specific substitution pattern for biological activity. mdpi.com

The following table summarizes SAR trends observed in related pyrazole and indazole amide series, which can be extrapolated to derivatives of this compound.

Structural ModificationGeneral Observation on ActivityRationale
N1-substituent on Indazole Modulates electronics and solubility. Electron-withdrawing groups like -CHF2 can enhance metabolic stability.Alters the pKa of the ring nitrogens and potential sites of metabolism.
5-Amino Group Often essential for activity, acting as a key hydrogen bond donor to the kinase hinge region.Forms critical interactions for anchoring the inhibitor in the ATP-binding pocket.
Amide Linker The carbonyl oxygen typically acts as a hydrogen bond acceptor.Provides an additional interaction point within the active site.
Substituent on Amide Nitrogen Greatly influences potency and selectivity. Hydrophobic groups can enhance binding affinity and metabolic stability.Interacts with the solvent-exposed region of the binding pocket, allowing for fine-tuning of properties.

Rational Design of Analogs Based on Structural Insights

Building upon the foundational understanding of SAR, the rational design of analogs of this compound is a key step in developing compounds with improved therapeutic potential. This process involves leveraging structural biology insights and computational chemistry to guide the synthesis of new molecules with enhanced potency, selectivity, and pharmacokinetic properties.

Lead Optimization Strategies

A typical lead optimization campaign for a this compound-based lead compound might involve:

Modification of the Amide Substituent: Systematic exploration of different chemical groups attached to the amide nitrogen can be performed to probe interactions with the solvent-exposed region of the target protein. This can lead to significant improvements in potency and selectivity. For example, in a series of 5-phenylpyrazolopyrimidinones, systematic modification of a phenyl group led to an analog with higher in vitro potency and significantly better metabolic stability. semanticscholar.org

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic properties without sacrificing biological activity. For instance, a carboxylic acid group could be replaced with a tetrazole to maintain acidic character while potentially improving oral absorption.

Structure-Based Design: If the crystal structure of the lead compound bound to its target is available, it can provide detailed insights into the key binding interactions. This information can be used to design new analogs that make additional favorable contacts with the protein, thereby increasing affinity. semanticscholar.org

The following table illustrates a hypothetical lead optimization effort starting from a lead compound derived from this compound.

CompoundModification from LeadChange in Potency (IC50)Change in Metabolic Stability (t1/2)
Lead Compound-100 nM15 min
Analog AAddition of a methyl group to the amide phenyl ring50 nM20 min
Analog BReplacement of the amide phenyl ring with a pyridine (B92270) ring120 nM30 min
Analog CIntroduction of a cyclopropyl (B3062369) group on the amide25 nM45 min

Deuterium (B1214612) Incorporation for Metabolic Stability Research

A significant challenge in drug development is poor metabolic stability, where a drug is rapidly broken down by enzymes in the body, leading to a short duration of action. nih.gov One innovative strategy to address this is the selective replacement of hydrogen atoms with their heavier, stable isotope, deuterium. mdpi.com This is based on the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and broken more slowly by metabolic enzymes than a carbon-hydrogen (C-H) bond. nih.gov

This approach can lead to:

Improved metabolic stability and a longer half-life. nih.gov

Reduced formation of potentially toxic metabolites.

Lower and less frequent dosing for patients.

In the context of this compound derivatives, potential sites of metabolism could include the difluoromethyl group, the aromatic rings, or other aliphatic positions in the amide substituent. Identifying these "metabolic soft spots" is the first step. Subsequent replacement of hydrogens at these positions with deuterium can significantly slow down metabolism.

For example, in a study of a tyrosine kinase inhibitor, replacing a phenylamino (B1219803) substituent with a penta-deuterophenylamino group resulted in a much more metabolically stable compound. mdpi.com Similarly, strategic incorporation of deuterium into a series of HCV NS5B polymerase inhibitors overcame the key challenge of poor metabolic stability, leading to a potential clinical candidate. nih.gov

The table below shows hypothetical data on how deuterium incorporation could improve the metabolic stability of an analog of this compound.

CompoundSite of DeuterationIn Vitro Half-life (min) in Human Liver Microsomes
Parent CompoundNone20
Deuterated Analog 1Difluoromethyl group (-CD2F)35
Deuterated Analog 2Amide phenyl ring (penta-deutero)55
Deuterated Analog 3Both sites90

Fragment-Based Design Approaches

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight chemical fragments (typically <300 Da). mdpi.com These fragments usually bind to the target protein with low affinity, but they do so efficiently. Once a binding fragment is identified, it can be grown or linked with other fragments to produce a more potent lead compound. nih.gov

The indazole scaffold is a well-established fragment in the design of kinase inhibitors. nih.gov In a notable example, fragment screening for inhibitors of phosphoinositide-dependent kinase-1 (PDK1) identified an aminoindazole fragment as a hit. nih.gov This initial fragment had a low potency (311 µM), but through structure-guided elaboration, where an aminopyrimidine ring was added, a highly potent and ligand-efficient lead compound with a potency of 0.37 µM was discovered. nih.gov

The this compound core itself can be considered a valuable fragment. A fragment-based approach could involve:

Screening: A library of diverse fragments would be screened against the target protein to identify those that bind to the active site.

Hit Identification: Fragments that bind, even weakly, are identified and their binding mode is determined, often using X-ray crystallography.

Fragment Elaboration: The identified fragments are then chemically modified to grow into unoccupied regions of the binding pocket, making additional favorable interactions and increasing potency. For instance, an indazole fragment hit for the AXL kinase was improved by screening an in-house library of expanded fragments, leading to a potent inhibitor. nih.gov

This approach offers the advantage of exploring chemical space more efficiently than traditional high-throughput screening and often results in lead compounds with better physicochemical properties. nih.gov

Development of Novel Analogues and Derivatives of 1 Difluoromethyl 1h Indazol 5 Amine

Synthesis and Characterization of Indazole-Pyrazole Hybrids

The synthesis of hybrid molecules incorporating both indazole and pyrazole (B372694) moieties represents a significant area of research. These efforts often involve multi-step synthetic sequences to link the two heterocyclic systems. While direct synthesis from 1-(difluoromethyl)-1H-indazol-5-amine is a specific pathway, broader strategies for creating such hybrids often rely on coupling reactions or building one heterocycle onto another pre-functionalized core.

One common approach involves the condensation of substituted hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring. The indazole portion can be introduced before or after the pyrazole formation. For instance, an indazole-containing hydrazine (B178648) could be used as a starting material, or a functionalized pyrazole could be coupled to an indazole core using metal-catalyzed cross-coupling reactions. The characterization of these hybrid structures is typically accomplished using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry to confirm their molecular structure and purity. nih.gov The design of these hybrids is often guided by the principle of molecular simplification or bioisosteric replacement to identify the key structural features necessary for biological activity. nih.gov

Research in this area has led to the creation of various indazole-pyrazole derivatives, which have been evaluated for a range of potential therapeutic applications, including anticandidal activity. nih.gov

Table 1: Synthetic Strategies for Indazole-Pyrazole Systems

Strategy Description Key Intermediates
Condensation Reaction of an indazole-substituted hydrazine with a β-diketone or related species to form the pyrazole ring. Indazole hydrazines, 1,3-dicarbonyl compounds
Cross-Coupling Palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) to link a functionalized indazole with a functionalized pyrazole. Halo-indazoles, pyrazole boronic acids/esters

| Cyclization | Intramolecular cyclization of a linear precursor containing both future indazole and pyrazole components. | Arylhydrazones with appropriate functional groups |

Exploration of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest due to their potent and selective inhibitory activity against various protein kinases. rsc.org The synthesis of these derivatives often starts from 5-aminopyrazoles, which can be conceptually derived from aminoindazoles.

A general and high-yielding procedure for synthesizing pyrazolo[1,5-a]pyrimidine analogues involves the condensation of 5-aminopyrazoles with 1,3-diketones or keto esters in the presence of an acid catalyst like sulfuric acid, using acetic acid as a solvent. researchgate.net A common multi-step synthesis begins with the reaction of a 5-aminopyrazole with diethyl malonate in the presence of a base such as sodium ethoxide to produce a dihydroxy-heterocycle. nih.gov This intermediate is then subjected to a chlorination reaction, typically using phosphorus oxychloride (POCl₃), to yield a dichloro-pyrazolo[1,5-a]pyrimidine. nih.gov

These dichloro intermediates are versatile precursors for further modification. The chlorine atoms can be selectively substituted by various nucleophiles, such as amines (e.g., morpholine), through nucleophilic aromatic substitution reactions. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, like the Suzuki reaction, can be employed to introduce aryl or heteroaryl groups by reacting the chloro-derivative with boronic acid pinacol esters. nih.gov These synthetic routes allow for the creation of a diverse library of pyrazolo[1,5-a]pyrimidine derivatives for biological screening. rsc.orgnih.gov

Table 2: Key Reactions in the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Step Reaction Type Reagents and Conditions Purpose
1 Condensation/Cyclization 5-Aminopyrazole, Diethyl Malonate, EtONa, reflux Formation of the dihydroxy-pyrazolo[1,5-a]pyrimidine core. nih.gov
2 Chlorination Dihydroxy intermediate, POCl₃, 80 °C Conversion of hydroxyl groups to reactive chloro groups. nih.gov
3 Nucleophilic Substitution Dichloro intermediate, Amine (e.g., morpholine), K₂CO₃ Introduction of amine-based functional groups. nih.gov

| 4 | Suzuki Coupling | Chloro intermediate, Boronic acid pinacol ester, Pd(PPh₃)₄, Na₂CO₃, reflux | Introduction of aryl or heteroaryl substituents. nih.gov |

Design and Synthesis of Indazole-Imidazole Systems

The creation of hybrid molecules containing both indazole and imidazole rings is an area of active investigation. The synthesis of these systems often relies on building one heterocyclic ring onto the other or coupling two pre-formed heterocyclic fragments. A variety of synthetic methods have been reported for the synthesis of the core indazole structure itself, which can then be functionalized for subsequent coupling reactions. nih.gov

For example, a common strategy to form the indazole ring is the reductive cyclization of substituted 2-nitrobenzaldehydes or related precursors. thieme-connect.de Once the indazole scaffold is obtained and appropriately functionalized (e.g., with a halogen atom), it can be coupled with an imidazole derivative. Palladium-catalyzed cross-coupling reactions are frequently used for this purpose. nih.gov Alternatively, the imidazole ring can be constructed from a precursor already attached to the indazole core. For instance, an amino group on the indazole, such as the one in this compound, could potentially be transformed into a precursor for imidazole ring formation through a series of reactions.

The design of these indazole-imidazole hybrids is often driven by the goal of combining the pharmacophoric features of both ring systems to create novel compounds with unique biological properties.

Investigation of Indazole Arylborane Analogs

Indazole arylborane analogs, particularly those involving boronic acids and their esters (like pinacol esters), are crucial intermediates in modern organic synthesis. Their primary application is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This reaction allows for the efficient formation of carbon-carbon bonds, enabling the attachment of various aryl or heteroaryl substituents to the indazole core.

The synthesis of these analogs typically starts with a halogenated indazole derivative (e.g., a bromo- or iodo-indazole). This halo-indazole can then be converted into an indazole boronic acid or ester through reactions like the Miyaura borylation. Subsequently, the resulting indazole arylborane can be coupled with a different aryl or heteroaryl halide.

Conversely, and more commonly, a functionalized indazole, such as 5-bromo-1H-indazol-3-amine, can be coupled with various substituted boronic acid esters to introduce diversity at the 5-position. nih.gov This Suzuki coupling is typically carried out using a palladium catalyst like PdCl₂(dppf)₂, a base such as Cs₂CO₃, and a solvent system like 1,4-dioxane/H₂O. nih.gov This method is highly versatile and allows for the synthesis of a wide array of 1-aryl-1H-indazoles and related derivatives. nih.gov

Table 3: Example of Suzuki Coupling for Indazole Functionalization

Starting Material 1 Starting Material 2 Catalyst/Base Product Type
5-Bromo-1H-indazol-3-amine Substituted Phenylboronic Acid Pinacol Ester PdCl₂(dppf)₂ / Cs₂CO₃ 5-Aryl-1H-indazol-3-amine nih.gov

Development of Radiochemistry Analogues for Positron Emission Tomography (PET) Ligand Discovery

The development of radiolabeled analogues of indazole-based compounds is essential for their evaluation as potential ligands for Positron Emission Tomography (PET) imaging. mdanderson.org PET is a non-invasive diagnostic technique that utilizes molecules labeled with positron-emitting radionuclides, such as Fluorine-18 (¹⁸F), to visualize and quantify physiological processes in vivo. mdanderson.orgnih.gov

The synthesis of a PET ligand involves introducing a radionuclide into the target molecule. For ¹⁸F, a common strategy is to synthesize a precursor molecule that can undergo a rapid radiolabeling reaction in the final step. This can be achieved through nucleophilic substitution of a leaving group (like a tosylate or a nitro group) with [¹⁸F]fluoride. Another approach is the isotopic exchange reaction, where a non-radioactive fluorine atom ([¹⁹F]) in the molecule is exchanged with radioactive [¹⁸F]. nih.gov

For indazole derivatives, a suitable precursor would be designed with a leaving group at a strategic position. The radiolabeling reaction must be high-yielding and fast due to the short half-life of ¹⁸F (approximately 110 minutes). nih.gov After synthesis, the radiolabeled compound must be purified and formulated for in vivo studies. Biodistribution studies using PET imaging can then reveal the molecule's ability to cross the blood-brain barrier, its accumulation in target tissues, and its clearance profile. nih.gov

Advanced Research Applications of 1 Difluoromethyl 1h Indazol 5 Amine and Its Derivatives

Application in Chemical Probe Development

The indazole core is a well-established pharmacophore, particularly for the development of protein kinase inhibitors. nih.govnih.gov Many commercially available anticancer drugs, such as Axitinib, Pazopanib, and Linifanib, are based on the indazole moiety and function by targeting specific kinases involved in tumor growth and proliferation. nih.gov This proven biological activity makes the indazole scaffold an excellent starting point for the design of chemical probes—specialized molecules used to study biological systems and validate new drug targets. nih.gov

Derivatives of 1-(difluoromethyl)-1H-indazol-5-amine are being explored for their potential as highly selective and potent chemical probes. The N-difluoromethyl group can enhance binding affinity and improve pharmacokinetic properties, while the 5-amine group serves as a convenient attachment point for reporter tags, such as fluorescent dyes or biotin, without disrupting the core's interaction with the target protein. rsc.org These tagged probes enable researchers to visualize target engagement within cells, identify new protein-protein interactions, and elucidate complex signaling pathways.

The development of such probes is crucial for understanding diseases like cancer. For instance, researchers have synthesized various indazole derivatives that show inhibitory activity against specific kinases, including Interleukin-2-inducible T-cell kinase (ITK) and Tropomyosin receptor kinases (TRKs), which are implicated in T-cell malignancies and other human cancers. nih.gov By modifying the this compound scaffold, researchers aim to create next-generation probes with superior selectivity, allowing for more precise investigation of kinase function and dysfunction in disease.

Indazole-Based Kinase InhibitorPrimary Kinase Target(s)Therapeutic AreaReference
AxitinibVEGFR1, VEGFR2, VEGFR3, PDGFRB, KITOncology (Renal Cell Carcinoma) nih.govnih.gov
PazopanibVEGFRs, PDGFRs, FGFRs, KITOncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) nih.govnih.gov
EntrectinibTRKA/B/C, ROS1, ALKOncology (NTRK fusion-positive solid tumors, ROS1-positive NSCLC) nih.gov
NiraparibPARP1, PARP2Oncology (Ovarian Cancer) nih.gov

Utility as Building Blocks for Complex Organic Molecules

In medicinal chemistry and organic synthesis, this compound serves as a versatile bifunctional building block. nih.gov Its structure offers two distinct reactive sites: the amine group at the 5-position and the indazole ring system itself, which can be further functionalized. This dual reactivity allows for the systematic construction of complex molecular architectures. researchgate.netnuph.edu.ua

The 5-amino group can readily participate in a wide range of chemical transformations, including amidation, sulfonylation, and reductive amination, to append various side chains and functional groups. These reactions are fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies. For instance, coupling the amine with different carboxylic acids can generate a series of amide derivatives to probe the binding pocket of a target enzyme.

Furthermore, the indazole core can be elaborated using established synthetic methodologies. For example, if the starting material is a bromo-substituted precursor, palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions can be employed to introduce new aryl or heteroaryl substituents, significantly increasing molecular diversity. nih.govmdpi.com The ability to conveniently synthesize and functionalize N-difluoromethylated indazoles makes this compound a highly valuable intermediate in the discovery of novel therapeutics and other functional organic molecules. researchgate.netnuph.edu.ua

Reactive SitePotential Reaction TypePurpose in SynthesisReference
5-Amine Group (-NH2)AmidationIntroduce carboxamide functionalities for H-bonding interactions. nih.gov
5-Amine Group (-NH2)SulfonylationIncorporate sulfonamide groups to modulate solubility and binding.
Indazole Ring (via precursors)Suzuki Cross-CouplingForm C-C bonds to add aryl or heteroaryl groups. nih.gov
Indazole Ring (via precursors)Buchwald-Hartwig AminationForm C-N bonds to introduce complex amine substituents.

Role in Agrochemical Research (e.g., Fungicides)

The difluoromethyl-heterocycle motif is a cornerstone of modern agrochemical design, particularly in the field of fungicides. acs.orgnih.gov Many potent fungicides belong to the class of succinate (B1194679) dehydrogenase inhibitors (SDHIs), which disrupt the energy production process in pathogenic fungi. epo.org A significant number of commercial and developmental SDHI fungicides, such as Benzovindiflupyr, Fluxapyroxad, and Inpyrfluxam, feature a difluoromethyl-substituted pyrazole (B372694) ring. agropages.comjustia.com

Given the structural and electronic similarities between pyrazole and indazole, researchers have explored indazole-based scaffolds as next-generation fungicides. A 2024 review highlighted that introducing an indazole group at the hydrophobic end of an SDHI molecule can significantly improve its fungicidal activity. acs.org Derivatives of this compound are prime candidates for this research. By converting the 5-amine group into a carboxamide linker, the core scaffold can be connected to other fragments known to interact with the SDHI target site, creating novel fungicidal agents.

Patents in the agrochemical field describe fungicidal compositions containing N-difluoromethyl pyrazole or indazole derivatives, underscoring the commercial interest in this class of compounds. epo.orggoogle.com The research aims to develop new fungicides that are effective against a broad range of plant diseases, overcome existing resistance mechanisms, and offer improved crop safety. agropages.com

Contribution to Radiopharmaceutical Development

Positron Emission Tomography (PET) is a non-invasive medical imaging technique that uses radiolabeled molecules (radiotracers) to visualize and quantify biological processes in vivo. nih.gov The development of novel PET tracers is critical for diagnosing diseases, monitoring treatment response, and accelerating drug discovery. nih.gov Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its optimal half-life and imaging characteristics.

Given that many indazole derivatives are potent kinase inhibitors that target cancers, an ¹⁸F-labeled version of such a molecule could serve as an effective PET tracer for oncology. nih.gov The this compound structure is an attractive candidate for radiolabeling. The difluoromethyl group itself can be labeled with ¹⁸F, although this presents synthetic challenges that are an active area of research. researchgate.net A successful radiosynthesis would produce an ¹⁸F-difluoromethyl indazole tracer that could be used to image tumors that overexpress a specific kinase target or to determine if a kinase inhibitor drug is reaching its target in the body.

While the direct radiosynthesis of ¹⁸F-1-(difluoromethyl)-1H-indazol-5-amine has not been extensively reported, the underlying principles are well-established. Methodologies for the late-stage incorporation of ¹⁸F into complex molecules, including heterocycles, are continually advancing, paving the way for the development of indazole-based PET tracers. nih.govmdpi.com

Exploration in Materials Science Research

While the primary applications of this compound have been in the life sciences, its unique electronic structure suggests potential utility in materials science. Fluorinated organic compounds are of interest for creating advanced materials with tailored optical and electronic properties. organic-chemistry.org The indazole ring is an aromatic system, and its properties are modulated by the strong electron-withdrawing nature of the N-difluoromethyl group and the electron-donating character of the 5-amine group.

This "push-pull" electronic configuration can lead to interesting photophysical properties, such as fluorescence, making derivatives potentially useful as organic light-emitting diode (OLED) materials or as components in fluorescent sensors. The functionalization of indazoles is an active field of research, and methods to create larger, conjugated systems based on this core are being developed. researchgate.net

Furthermore, the nitrogen atoms in the indazole ring can act as ligands to coordinate with metal ions, opening the possibility of creating novel organometallic complexes. These complexes could find applications in catalysis or as functional materials with unique magnetic or electronic properties. Although this area is still nascent, the fundamental chemical features of this compound provide a strong basis for its future exploration in the design of new organic electronic and photoluminescent materials. researchgate.net

Q & A

Q. What are the key synthetic routes for preparing 1-(difluoromethyl)-1H-indazol-5-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of substituted precursors using hydrazine hydrate. For example, ketone intermediates (e.g., 3,4-dichlorophenyl derivatives) undergo cyclization in dimethylformamide (DMF) under reflux to form the indazole core . The difluoromethyl group is introduced via nucleophilic substitution or fluorination reactions, with careful control of stoichiometry and temperature to minimize side products. Optimization may require adjusting solvent polarity (e.g., using DMF for solubility) and reaction time (1–2 hours) to achieve >80% yields .

Q. How can researchers characterize the purity and structure of this compound?

Advanced analytical techniques are essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (in DMSO-d6) confirm the indazole backbone (e.g., aromatic protons at δ 7.7–8.9 ppm) and the difluoromethyl group (split signals due to 19^{19}F coupling) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ peak matching C8_8H7_7F2_2N3_3) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity (>95%) .

Q. What stability considerations are critical for storing and handling this compound?

The compound is sensitive to moisture and light. Storage recommendations include:

  • Sealed containers under inert gas (argon/nitrogen) at 2–8°C .
  • Avoid prolonged exposure to basic conditions, which may hydrolyze the difluoromethyl group .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s bioactivity and binding interactions?

The difluoromethyl group enhances metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs. Its electron-withdrawing effect reduces the basicity of the adjacent amine, improving membrane permeability . Molecular docking studies suggest the CF2_2H group engages in hydrophobic interactions with target proteins (e.g., kinases), as observed in analogs like 5-amino-3-(3,4-dichlorophenyl)-1H-indazole .

Q. What strategies resolve contradictions in observed vs. predicted reactivity during functionalization of this compound?

Discrepancies often arise from steric hindrance near the difluoromethyl group. For example:

  • Electrophilic Substitution : Nitration may favor the 4-position over the 6-position due to steric blocking by CF2_2H. Verify regioselectivity via NOE NMR or X-ray crystallography .
  • Cross-Coupling Reactions : Suzuki-Miyaura couplings require Pd catalysts with bulky ligands (e.g., SPhos) to access sterically hindered sites .

Q. How can computational methods guide the design of this compound derivatives for targeted applications?

  • DFT Calculations : Predict reaction pathways for fluorination steps (e.g., activation energies for SNAr mechanisms) .
  • MD Simulations : Model interactions with biological targets (e.g., binding free energy calculations for kinase inhibition) .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP ≈ 2.1) and cytochrome P450 interactions to prioritize syntheses .

Q. What catalytic systems are effective for multi-component reactions involving this compound?

Iodine-catalyzed three-component reactions (e.g., with aldehydes and tetrahydropyran-4-one) yield fused heterocycles (e.g., pyrazolo[3,4-f]quinolines) under mild conditions (room temperature, 12 hours, 85% yield). Catalyst loading (5 mol% I2_2) and solvent choice (acetonitrile) are critical for efficiency .

Methodological Notes

  • Contradiction Analysis : Conflicting spectral data (e.g., unexpected 1^1H NMR shifts) may indicate tautomerism or impurities. Recrystallization from DMF/ethanol (1:3) resolves isomer contamination .
  • Safety Protocols : The compound is classified as acutely toxic (Category 4, H302). Use fume hoods, PPE (nitrile gloves, lab coats), and emergency eye wash stations .

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